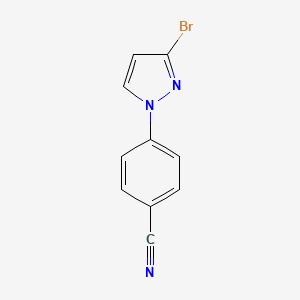![molecular formula C8H17NO3 B1485510 trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol CAS No. 2166076-92-0](/img/structure/B1485510.png)
trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol, also known as trans-2-Bis-HEDAC, is a cyclic molecule composed of two hydroxyethyl groups and two nitrogen atoms. It is a cyclic di-amine that is used in a variety of applications in the scientific research field. Trans-2-Bis-HEDAC is a versatile compound that is used as a reagent, catalyst, and ligand in organic synthesis, and as a building block for the synthesis of other compounds.
Applications De Recherche Scientifique
Structural Analysis and Synthesis
- Cyclobutane derivatives have been synthesized to study their structural properties, including the predominance of eight-membered hydrogen-bonded rings. These studies contribute to understanding the molecular dynamics and interactions of these compounds, which is crucial for developing materials and drugs (Elisabeth Torres et al., 2009).
- Research on the stereoselective synthesis and structural analysis of bis(cyclobutane) beta-dipeptides, highlighting the role of cyclobutane rings in promoting rigid molecular structures, has been significant. This contributes to the design of molecules with specific conformational properties (Sandra Izquierdo et al., 2005).
Antiviral Research
- The synthesis and evaluation of enantiomeric forms of cyclobutyl nucleoside analogues for antiviral activity have been a notable application. These compounds have shown efficacy against herpesviruses, highlighting the potential of cyclobutane derivatives in developing new antiviral medications (G. Bisacchi et al., 1991).
Supramolecular Chemistry
- Cyclobutane derivatives have been utilized in the synthesis of supramolecular complexes. These studies demonstrate the versatility of cyclobutane-based ligands in forming dyads and triads, which are essential for understanding molecular recognition and catalysis (C. Strabler et al., 2013).
Chemoselective Oxidation
- Research into the regio- and chemoselective oxidation of bis(bidentate) phosphines based on cyclobutane structures has provided insights into the selective functionalization of molecules, which is critical for the synthesis of complex organic compounds (Markus Fessler et al., 2009).
Propriétés
IUPAC Name |
(1R,2R)-2-[bis(2-hydroxyethyl)amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c10-5-3-9(4-6-11)7-1-2-8(7)12/h7-8,10-12H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJXUEFKXHMVRX-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N(CCO)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N(CCO)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485428.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)




![2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485436.png)

![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485438.png)
![4-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485440.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)
![{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485442.png)
![methyl({[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1485443.png)
![5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1485450.png)